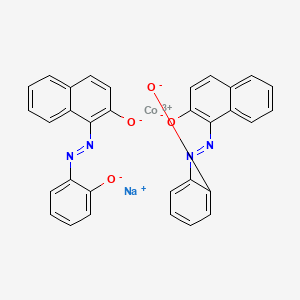
(All-e)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(All-e)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid ethyl ester” is a mouthful, but let’s break it down. This compound belongs to the class of carotenoids , which are natural pigments found in plants, algae, and some bacteria. Carotenoids play essential roles in photosynthesis, as well as providing color to fruits, vegetables, and flowers.
Méthodes De Préparation
Synthetic Routes::
Chemical Synthesis: The compound can be synthesized through a multistep chemical process. One common route involves the condensation of (a precursor) with a under acidic conditions. This reaction forms the polyene backbone of the carotenoid.
Biological Synthesis: Some organisms, such as algae and certain bacteria, can produce carotenoids enzymatically. Genetic engineering of microorganisms can enhance their carotenoid production.
Industrial Production:: Large-scale production typically involves cultivating microorganisms (e.g., Blakeslea trispora or Xanthophyllomyces dendrorhous ) in fermenters. These microorganisms naturally synthesize carotenoids, including our target compound. After fermentation, the carotenoids are extracted and purified.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: Carotenoids are susceptible to oxidation due to their conjugated double bonds. Oxidation can lead to color changes and degradation.
Isomerization: Carotenoids can undergo geometric isomerization (e.g., from all-trans to cis forms) under light or heat.
Ester Hydrolysis: The ester group in our compound can be hydrolyzed under acidic or basic conditions.
Oxidation: Oxygen, light, and heat.
Isomerization: UV light or elevated temperatures.
Ester Hydrolysis: Acidic or basic hydrolysis conditions.
Major Products:: The primary product of oxidation is often a carotenoid epoxide , while isomerization leads to different geometric isomers. Ester hydrolysis yields the corresponding carboxylic acid .
Applications De Recherche Scientifique
Chemistry::
Colorants: Carotenoids are used as natural colorants in food, cosmetics, and textiles.
Antioxidants: Their antioxidant properties contribute to health benefits.
Photosensitizers: Carotenoids can act as photosensitizers in photodynamic therapy.
Vision: Carotenoids (e.g., ) are essential for vision and protect against macular degeneration.
Immune System: They support immune function.
Cancer Prevention: Some studies suggest carotenoids reduce cancer risk.
Food: Enhance color and nutritional value.
Mécanisme D'action
Carotenoids serve as antioxidants, quenching harmful free radicals. They also play a role in light absorption during photosynthesis and protect cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Our compound is unique due to its specific methoxy and trimethylphenyl substituents. Similar carotenoids include β-carotene , lycopene , and astaxanthin .
Propriétés
Formule moléculaire |
C23H30O3 |
|---|---|
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
ethyl (2Z,4Z,6Z,8Z)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9-,13-12-,16-10-,17-14- |
Clé InChI |
HQMNCQVAMBCHCO-NEWHPHRFSA-N |
SMILES isomérique |
CCOC(=O)/C=C(/C)\C=C/C=C(/C)\C=C/C1=C(C(=C(C=C1C)OC)C)C |
SMILES canonique |
CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol](/img/structure/B12807724.png)

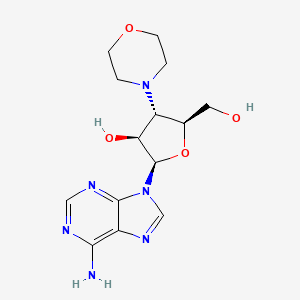


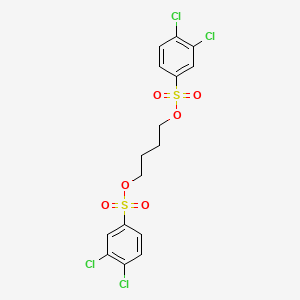
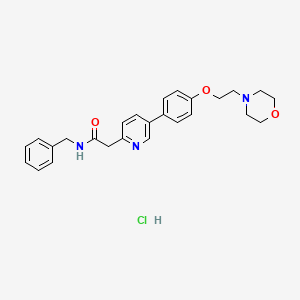
![9-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12807753.png)
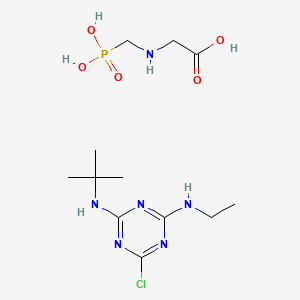
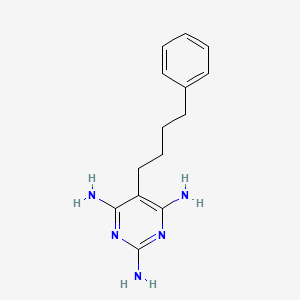

![calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate](/img/structure/B12807785.png)
